

Application Note: Precision Synthesis of 3-Cyclopropoxyazetidine

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Compound of Interest

Compound Name: 3-Cyclopropoxyazetidine
CAS No.: 1254477-67-2; 1254645-35-6
Cat. No.: B2654745

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Executive Summary

The **3-cyclopropoxyazetidine** scaffold is a high-value pharmacophore in modern drug discovery. It offers a strategic balance of metabolic stability and lipophilicity compared to its methoxy or ethoxy counterparts, while the azetidine ring provides a rigid vector for substituent display.

Direct O-alkylation of secondary alcohols with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo

(steric/angle strain) or

(unstable cation) pathways. Therefore, the industry-standard "Best Practice" involves a two-step sequence: O-vinylation followed by Simmons-Smith cyclopropanation.

This Application Note details a robust, scalable protocol starting from commercially available

-Boc-3-hydroxyazetidine, utilizing a Palladium-catalyzed transesterification followed by a Furukawa-modified cyclopropanation.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the "Vinyl Ether Relay" strategy. By converting the alcohol to a vinyl ether, we activate the olefin for a carbenoid insertion, which is stereospecific and high-yielding.

Reaction Scheme

The transformation proceeds via three distinct chemical phases:[1][2]

- Activation: Palladium(II)-catalyzed exchange of the alcohol with butyl vinyl ether.
- Insertion: Zinc-carbenoid () addition across the electron-rich enol ether.
- Deprotection (Optional): Acid-mediated removal of the Boc group to reveal the free amine salt.



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Figure 1: Synthetic workflow for the construction of the **3-cyclopropoxyazetidone** core.

Detailed Experimental Protocols

Step 1: O-Vinylation via Pd(II) Catalysis

Objective: Convert the secondary alcohol to a vinyl ether without using toxic mercury salts.

Reagents:

- -Boc-3-hydroxyazetidone (1.0 equiv)
- Butyl Vinyl Ether (BVE) (10-20 equiv, acts as solvent/reagent)
- Palladium(II) Acetate () (0.05 equiv)
- Bathophenanthroline (4,7-Diphenyl-1,10-phenanthroline) (0.055 equiv)
- Triethylamine ()

) (0.1 equiv, optional buffer)

Protocol:

- Catalyst Pre-complexation: In a dry reaction vial, combine

and Bathophenanthroline in a minimal amount of dry DCM or BVE. Stir for 15 minutes at room temperature (RT) until the solution turns a deep yellow/orange, indicating active catalyst formation.
- Reaction Assembly: Dissolve

-Boc-3-hydroxyazetidone in Butyl Vinyl Ether (concentration ~0.5 M). Add the pre-formed catalyst solution.
- Incubation: Seal the vessel and heat to 75°C for 16–24 hours.
 - Note: The reaction is an equilibrium process driven by the volatility of the byproduct (butanol). Using BVE in large excess drives the equilibrium forward.
- Workup: Cool to RT. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes). The product is a colorless oil.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

Objective: Stereospecific conversion of the vinyl ether to the cyclopropyl ether.

Reagents:

- -Boc-3-(vinylloxy)azetidone (1.0 equiv)
- Diethylzinc (

) (1.0 M in hexanes, 2.5 equiv)

- Diiodomethane (
) (2.5 equiv)
- Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Protocol:

- Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Add the vinyl ether substrate and anhydrous DCM. Cool to 0°C.[3]
- Reagent Formation: Carefully add the
 solution dropwise. Stir for 10 minutes.
- Carbenoid Generation: Add
 dropwise via syringe over 20 minutes.
 - Safety Critical: The reaction between
 and
 is exothermic. Maintain 0°C.
- Reaction: Allow the mixture to warm slowly to RT and stir for 12–16 hours. A white precipitate (
) typically forms.
- Quench: Cool back to 0°C. Extremely cautiously quench with saturated aqueous
 . Vigorous gas evolution (ethane) will occur.
- Extraction: Dilute with DCM and water. Separate phases. Wash the organic layer with saturated
 (to remove iodine traces) and brine.
- Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (SiO₂, 10-30% EtOAc/Hexanes).

◦ Target:

-Boc-**3-cyclopropoxyazetidine** (White solid or clear oil).

Step 3: Deprotection (Optional)

Objective: Isolate the free amine salt for coupling.

Protocol:

- Dissolve the N-Boc intermediate in DCM (or Dioxane).
- Add 4.0 M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.[3]
- Concentrate in vacuo.[3] Triturate with diethyl ether to obtain **3-cyclopropoxyazetidine** hydrochloride as a white solid.

Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Specification	Impact & Mitigation
Moisture Control	< 50 ppm water	Critical. is pyrophoric and hydrolyzes instantly. Use strictly anhydrous solvents and glassware.
Catalyst Loading (Step 1)	5 mol% Pd	Lower loading (<1%) leads to stalled conversion. Do not reduce below 3 mol%.
Stoichiometry (Step 2)	> 2.0 equiv	The reaction is heterogeneous and reagent-dependent. Excess reagent ensures full conversion of the electron-rich vinyl ether.
Quench Safety	Slow Addition	Rapid quenching of generates massive volumes of ethane gas. Quench dropwise at 0°C with efficient stirring.

References

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